Cas no 442553-42-6 (N9,N11-dibenzyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(12),4,6,8,10-pentaene-9,11-disulfonamide)

N9,N11-dibenzyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(12),4,6,8,10-pentaene-9,11-disulfonamide 化学的及び物理的性質
名前と識別子
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- N9,N11-dibenzyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(12),4,6,8,10-pentaene-9,11-disulfonamide
- N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
- F1113-0005
- ZINC08735685
- 6-N,8-N-dibenzyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide
- 442553-42-6
- AKOS002375928
- N9,N11-dibenzyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9,11-disulfonamide
- Oprea1_803804
- Oprea1_866407
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- インチ: 1S/C25H21N3O5S2/c29-25-20-13-7-12-19-21(34(30,31)26-15-17-8-3-1-4-9-17)14-22(24(28-25)23(19)20)35(32,33)27-16-18-10-5-2-6-11-18/h1-14,26-27H,15-16H2,(H,28,29)
- InChIKey: IZQXOUVJEXLVMF-UHFFFAOYSA-N
- SMILES: S(C1=CC(=C2C=CC=C3C(NC1=C23)=O)S(NCC1C=CC=CC=1)(=O)=O)(NCC1C=CC=CC=1)(=O)=O
計算された属性
- 精确分子量: 507.09226313g/mol
- 同位素质量: 507.09226313g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 7
- 重原子数量: 35
- 回転可能化学結合数: 8
- 複雑さ: 962
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 138Ų
N9,N11-dibenzyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(12),4,6,8,10-pentaene-9,11-disulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1113-0005-4mg |
N9,N11-dibenzyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9,11-disulfonamide |
442553-42-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1113-0005-10mg |
N9,N11-dibenzyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9,11-disulfonamide |
442553-42-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1113-0005-15mg |
N9,N11-dibenzyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9,11-disulfonamide |
442553-42-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1113-0005-20μmol |
N9,N11-dibenzyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9,11-disulfonamide |
442553-42-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1113-0005-30mg |
N9,N11-dibenzyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9,11-disulfonamide |
442553-42-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1113-0005-40mg |
N9,N11-dibenzyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9,11-disulfonamide |
442553-42-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1113-0005-10μmol |
N9,N11-dibenzyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9,11-disulfonamide |
442553-42-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1113-0005-20mg |
N9,N11-dibenzyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9,11-disulfonamide |
442553-42-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1113-0005-25mg |
N9,N11-dibenzyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9,11-disulfonamide |
442553-42-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1113-0005-2μmol |
N9,N11-dibenzyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9,11-disulfonamide |
442553-42-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
N9,N11-dibenzyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(12),4,6,8,10-pentaene-9,11-disulfonamide 関連文献
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2. Caper tea
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
N9,N11-dibenzyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(12),4,6,8,10-pentaene-9,11-disulfonamideに関する追加情報
N9,N11-dibenzyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(12),4,6,8,10-pentaene-9,11-disulfonamide: A Comprehensive Overview
The compound with CAS No 442553-42-6, known as N9,N11-dibenzyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(12),4,6,8,10-pentaene-9,11-disulfonamide, is a highly complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its intricate tricyclic structure and the presence of sulfonamide groups at positions 9 and 11, which contribute to its unique chemical properties and potential biological activity.
Recent studies have highlighted the importance of sulfonamide-containing compounds in drug discovery due to their ability to modulate enzyme activity and receptor binding. The tricyclic framework of this compound provides a rigid structure that can potentially enhance its stability and bioavailability when used in therapeutic applications. Researchers have also explored the dibenzyl substituents at positions 9 and 11, which may play a crucial role in optimizing pharmacokinetic profiles.
The synthesis of N9,N11-dibenzyl-3-oxo...disulfonamide involves a multi-step process that combines advanced organic synthesis techniques with precise control over stereochemistry and regioselectivity. Key steps include the formation of the tricyclic core through cyclization reactions and the subsequent introduction of sulfonamide groups via nucleophilic substitution or coupling reactions.
From a biological standpoint, this compound has shown promising results in preliminary assays targeting various disease states. For instance, studies have demonstrated its potential as an enzyme inhibitor, particularly in pathways associated with inflammation and cancer progression. The oxo group at position 3 is hypothesized to participate in hydrogen bonding interactions with key residues in the active site of target enzymes.
In terms of structural analysis, computational chemistry tools such as molecular docking and quantum mechanics have been employed to elucidate the binding modes of this compound with its target proteins. These studies have provided valuable insights into the role of sulfonamide groups in stabilizing interactions through electrostatic effects and π-interactions.
Moreover, the dibenzyl substituents have been shown to enhance lipophilicity without compromising solubility, making this compound a strong candidate for further preclinical development. Ongoing research is focused on optimizing its pharmacokinetic properties through modifications to the side chains and exploring its efficacy in animal models of disease.
In conclusion, N9,N11-dibenzyl...disulfonamide represents a significant advancement in the design of bioactive molecules with complex architectures. Its unique combination of structural features and functional groups positions it as a promising lead compound for drug discovery efforts targeting diverse therapeutic areas.
442553-42-6 (N9,N11-dibenzyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(12),4,6,8,10-pentaene-9,11-disulfonamide) Related Products
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